Raloxifene hydrochloride, chemically defined as [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride, is a prominent example of a SERM [, ]. This class of compounds exhibits unique pharmacological profiles, acting as estrogen agonists in certain tissues like bone and lipids while demonstrating antagonist activity in breast and uterine tissues [].
The synthesis of aprepitant involves multiple steps, including the crucial formation of the morpholine ring and the final cyclization to yield the triazole ring [, , , ]. Optimization of these steps, particularly the diastereoselective formation of the morpholine intermediate, is crucial for efficient and cost-effective large-scale production [, ].
Further research on raloxifene analogs aims to develop SERMs with enhanced efficacy and minimal side effects []. Exploration of novel structural modifications and improved synthesis strategies hold promise for discovering next-generation SERMs with targeted tissue selectivity and improved therapeutic profiles.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: